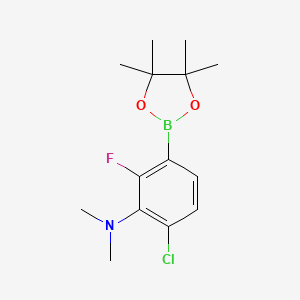

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate-containing aniline derivative with a unique substitution pattern:

- Chloro and fluoro groups at positions 6 and 2, respectively.

- N,N-Dimethylamino group at position 2.

- Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3.

Properties

Molecular Formula |

C14H20BClFNO2 |

|---|---|

Molecular Weight |

299.58 g/mol |

IUPAC Name |

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C14H20BClFNO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(11(9)17)18(5)6/h7-8H,1-6H3 |

InChI Key |

GAYQZDCZJLKBSF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)N(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aryl halide. The process often employs a palladium catalyst and a base in the presence of a boronic ester precursor. The reaction conditions are generally mild, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group.

Reduction: Reduction reactions can target the aromatic ring or the boronic ester group.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Groups (Cl/F): The target compound’s 6-Cl and 2-F substituents increase its electrophilicity, enhancing reactivity in cross-coupling compared to non-halogenated analogs like Ev5 .

- Steric Effects: The N,N-dimethyl group in the target compound reduces steric hindrance compared to bulkier analogs like N-phenyl derivatives (Ev20), favoring reactions with sterically demanding partners .

- Solubility: Fluorinated analogs (Ev14) exhibit better solubility in polar solvents than the chloro-fluoro target compound, which may require DMF or THF for reactions .

Biological Activity

6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

- A chloro and fluoro substituent on the aniline ring.

- A dimethyl amine group.

- A boron-containing dioxaborolane moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. For instance:

- Inhibitory Effects on Cancer Cell Lines : The compound exhibited significant inhibitory effects on various cancer cell lines. In particular, it showed a strong inhibitory effect on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of 0.126 μM. This suggests a potent ability to inhibit cell proliferation in cancerous tissues while sparing normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through caspase activation pathways .

- Inhibition of Metastasis : In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mouse models .

Safety Profile

Safety assessments are crucial for any therapeutic agent. The compound demonstrated a favorable safety profile in animal studies:

- Toxicity Studies : In subacute toxicity studies conducted on healthy mice at doses up to 40 mg/kg, no significant adverse effects were observed .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | MDA-MB-231 | 0.126 | Apoptosis induction |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | DNA synthesis inhibition |

| Lead Compound from Study | MCF7 | 17.02 | Cell cycle arrest |

Case Studies

- Study on Antiviral Activity : Although primarily focused on anticancer properties, related compounds have shown antiviral activity against influenza viruses with low toxicity profiles and high plasma stability . This indicates potential for broader therapeutic applications.

- In Vivo Efficacy : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in metastatic nodules compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.